molecular formula C9H17NO B13827180 Oxazole, 2,3-dihydro-2,3-bis(1-methylethyl)-

Oxazole, 2,3-dihydro-2,3-bis(1-methylethyl)-

Katalognummer: B13827180
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: MQQOZIDREVVGLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Di(propan-2-yl)-2H-1,3-oxazole is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of two isopropyl groups attached to the second and third carbon atoms of the oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di(propan-2-yl)-2H-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-diketones with amines in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of 2,3-Di(propan-2-yl)-2H-1,3-oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Di(propan-2-yl)-2H-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2,3-Di(propan-2-yl)-2H-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2,3-Di(propan-2-yl)-2H-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles and electrophiles in the cellular environment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Di(propan-2-yl)-2H-1,3-thiazole: Similar structure but contains sulfur instead of oxygen.

    2,3-Di(propan-2-yl)-2H-1,3-imidazole: Contains an additional nitrogen atom in the ring.

    2,3-Di(propan-2-yl)-2H-1,3-pyrazole: Contains two nitrogen atoms in the ring.

Uniqueness

2,3-Di(propan-2-yl)-2H-1,3-oxazole is unique due to the presence of oxygen in the ring, which imparts different electronic properties compared to its sulfur or nitrogen analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

2,3-di(propan-2-yl)-2H-1,3-oxazole

InChI

InChI=1S/C9H17NO/c1-7(2)9-10(8(3)4)5-6-11-9/h5-9H,1-4H3

InChI-Schlüssel

MQQOZIDREVVGLR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1N(C=CO1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.